3-Nitro-5-(trifluoromethyl)picolinaldehyde
Description
Properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O3/c8-7(9,10)4-1-6(12(14)15)5(3-13)11-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAIWPHTVTXENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation from 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
A notable method involves nucleophilic substitution of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine with cyanide sources to form nitrile intermediates, which can be further transformed to aldehydes.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Copper(I) cyanide, N-methyl-2-pyrrolidinone (NMP), 175°C, 15 min | Conversion of 2-chloro-3-nitro-5-(trifluoromethyl)pyridine to 3-nitro-5-trifluoromethyl-pyridine-2-carbonitrile | 56% yield; purification by silica gel chromatography |
| 2 | Hydrolysis or selective reduction of nitrile to aldehyde (literature methods for analogous compounds) | Transformation of nitrile to aldehyde | Not explicitly reported but typical in heterocyclic chemistry |
This method is adapted from synthesis of related nitrile derivatives and can be optimized for aldehyde formation by controlled partial hydrolysis or reduction.
Reduction of Nitro Group and Subsequent Functionalization
In some synthetic routes, the nitro group is reduced to an amine, which can then be converted to an aldehyde via oxidation or formylation.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Pd/C catalyst, hydrogenation in ethanol, 50 psi, 5 h | Reduction of 3-nitro-5-(trifluoromethyl)pyridin-2-amine to 5-(trifluoromethyl)pyridine-2,3-diamine | High yield (94%) reported for similar compounds |
| 2 | Oxidation or formylation of amine to aldehyde | Conversion of amino group to aldehyde function | Typical methods include Vilsmeier–Haack formylation |
This approach is supported by related experimental procedures on trifluoromethyl-pyridine diamines and their transformations.
Use of Palladium-Catalyzed Coupling and Functional Group Transformations
Advanced methods include Buchwald–Hartwig amination and other palladium-catalyzed reactions to install amino or aldehyde groups on trifluoromethylated pyridines, followed by nitration or oxidation steps.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Buchwald–Hartwig amination | Coupling of trifluoromethyl-substituted aryl halides with amines | Formation of key intermediates for further modification |
| 2 | Reduction with Zn/NH4Cl or catalytic hydrogenation | Conversion of nitro to amine | Efficient and selective |
| 3 | Oxidation to aldehyde or acylation | Final aldehyde formation | Used in multi-step syntheses of pharmacologically active compounds |
This strategy is illustrated in literature for related trifluoromethylated aromatic amines and aldehydes.
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Comments |
|---|---|---|---|---|---|
| Nucleophilic substitution with CuCN | 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | CuCN, NMP | 175°C, 15 min | 56% | Produces nitrile intermediate |
| Nitro reduction and oxidation | 3-Nitro-5-(trifluoromethyl)pyridin-2-amine | Pd/C, H2; then oxidation reagents | 50 psi H2, ethanol, 5 h; oxidation step variable | Up to 94% (reduction step) | Amino intermediate to aldehyde |
| Palladium-catalyzed coupling | Various trifluoromethylated pyridine halides | Pd catalyst, amines, Zn/NH4Cl | Reflux, standard catalytic conditions | Variable | Multi-step synthesis |
The selective introduction of the trifluoromethyl group at the 5-position is generally achieved early in the synthesis, often by using trifluoromethyl-substituted pyridine precursors.
Nitro group introduction or retention is critical for subsequent transformations; reduction steps must be carefully controlled to avoid over-reduction.
Conversion of nitrile intermediates to aldehydes can be accomplished by partial hydrolysis or reduction, but specific conditions require optimization.
Use of palladium-catalyzed cross-coupling reactions provides modular access to diverse derivatives, facilitating the synthesis of 3-nitro-5-(trifluoromethyl)picolinaldehyde and analogues.
Purification typically involves silica gel chromatography and recrystallization to obtain high purity compounds suitable for further applications.
The preparation of this compound involves multi-step synthetic routes primarily starting from halogenated trifluoromethylated pyridines. Key methods include nucleophilic substitution with cyanide to form nitriles, reduction of nitro groups to amines followed by oxidation to aldehydes, and palladium-catalyzed coupling reactions. These approaches are supported by diverse literature sources, providing reliable and scalable protocols for the synthesis of this important compound.
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(trifluoromethyl)picolinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed:
Oxidation: 3-Nitro-5-(trifluoromethyl)picolinic acid.
Reduction: 3-Amino-5-(trifluoromethyl)picolinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Nitro-5-(trifluoromethyl)picolinaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique functional groups make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and nitro groups. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, making it useful in the design of new materials and chemical products .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-Nitro-5-(trifluoromethyl)picolinaldehyde (hypothetical) with structurally related compounds from the evidence:
Key Findings from Comparative Analysis
Functional Group Impact
- Aldehyde vs. Hydroxyl/Carboxylic Acid :
- The aldehyde group in 5-(Trifluoromethyl)picolinaldehyde (MW 175.11) reduces molecular weight compared to its hydroxyl (208.09 ) or carboxylic acid (209.1 ) analogs. Aldehydes are generally more reactive, participating in condensation or nucleophilic addition reactions, whereas hydroxyl and carboxylic acid derivatives exhibit higher polarity and hydrogen-bonding capacity .
Substituent Effects
- Nitro (-NO₂) vs. Fluoro (-F): The nitro group in 3-Nitro-5-(trifluoromethyl)pyridin-2-ol increases molecular weight (208.09 vs. In contrast, fluorine in 3-Fluoro-5-(trifluoromethyl)picolinaldehyde (MW 209.1) contributes to lipophilicity and metabolic stability .
Physicochemical Properties
- Solubility and Reactivity :
- 5-(Trifluoromethyl)picolinaldehyde (Log S = -2.3) has moderate aqueous solubility, while carboxylic acid derivatives (e.g., 3-Fluoro-5-(trifluoromethyl)picolinic acid ) are more soluble due to ionization .
- The nitro group in the hypothetical This compound would likely reduce solubility further compared to fluorine-substituted analogs.
Biological Activity
3-Nitro-5-(trifluoromethyl)picolinaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a nitro group (-NO2), a trifluoromethyl group (-CF3), and an aldehyde functional group (-CHO) attached to a picoline scaffold. This unique combination of functional groups contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to various biological effects. This property is similar to other nitro-containing compounds known for their antimicrobial and anticancer activities .
- Aldehyde Reactivity : The aldehyde moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially modulating their activity. This reactivity allows the compound to act as a probe in enzyme-catalyzed reactions involving aldehydes.
- Trifluoromethyl Group Influence : The trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its interaction with hydrophobic regions of proteins or cell membranes, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related nitro compounds have shown efficacy against various pathogens, including Mycobacterium tuberculosis and Leishmania donovani . The potential for this compound to act against similar pathogens warrants further investigation.
Anticancer Activity
The compound's ability to induce apoptosis in cancer cells has been noted in preliminary studies. For example, palladium complexes derived from similar nitro compounds have demonstrated substantial cytotoxicity against tumor cell lines, suggesting that this compound may possess comparable properties .
Case Studies
- Antimicrobial Screening : In vitro testing of nitro-containing compounds has shown promising results against E. coli and Staphylococcus aureus, with IC50 values indicating effective inhibition at low concentrations. These findings suggest that this compound may also exhibit similar antimicrobial properties .
- Cytotoxicity Evaluation : Compounds structurally related to this compound have been evaluated for their cytotoxic effects on human cancer cell lines. Results indicated significant growth inhibition at micromolar concentrations, highlighting the need for further exploration into the anticancer potential of this compound .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Related compounds show efficacy against M. tuberculosis and other pathogens. |
| Anticancer Activity | Potential for inducing apoptosis in cancer cells observed; requires further study. |
| Mechanism Insights | Nitro group reduction and aldehyde reactivity contribute to biological effects. |
Q & A
Q. What synthetic strategies are effective for preparing 3-Nitro-5-(trifluoromethyl)picolinaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of picolinaldehyde derivatives typically involves formylation or oxidation of methyl groups on pyridine rings. For example, 3-(2-fluoro-4-(trifluoromethyl)phenyl)picolinaldehyde (a structural analog) was synthesized via a reported procedure involving palladium-catalyzed coupling or directed lithiation followed by formylation . Key optimization parameters include:
- Temperature Control : Maintaining 80°C during nucleophilic substitution (as seen in trifluoromethylpyrazole synthesis) minimizes side reactions .
- Catalyst Selection : Use Pd/Cu systems for cross-coupling nitro or trifluoromethyl groups.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradients) effectively separates aldehyde products from nitro-containing byproducts .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 13C NMR : The aldehyde proton typically resonates at δ ~190 ppm, while nitro and trifluoromethyl groups cause deshielding in aromatic carbons (e.g., δ 148–142 ppm for pyridine carbons in similar compounds) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with an accuracy of <2 ppm. For C₈H₄F₃NO₃, calculate m/z 236.0171 .
- Melting Point Analysis : Compare observed values (e.g., 127–132°C for nitro-trifluoromethyl benzoic acid analogs) to literature to assess purity .
Advanced Research Questions
Q. How do electron-withdrawing groups (EWGs) like nitro and trifluoromethyl affect the aldehyde’s reactivity in nucleophilic additions?
Methodological Answer: EWGs increase electrophilicity of the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard or hydride additions). Systematic approaches include:
- Kinetic Studies : Monitor reaction rates under varying EWG positions using in-situ IR or LC-MS. For example, trifluoromethyl groups reduce electron density, as shown in pyridine derivatives .
- Computational Modeling : Compare LUMO energies (via DFT) of this compound with non-EWG analogs to predict reactivity trends .
- Competition Experiments : Compete the aldehyde with less-activated analogs in nucleophilic environments to quantify rate enhancements .
Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?
Methodological Answer:
- Solvent Effects : Simulate NMR shifts using polarizable continuum models (PCM) for solvents like CDCl₃, which alter shielding (e.g., δ 191.7 for aldehydes in CDCl₃) .
- Conformational Analysis : Use NOESY to identify dominant conformers and refine DFT geometry optimizations.
- Impurity Check : Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out contaminants affecting experimental shifts .
Q. What kinetic methods elucidate the rate-determining step in oxidizing this compound to its carboxylic acid?
Methodological Answer:
- Variable Time Sampling : Use TLC or quenching experiments at intervals to track aldehyde conversion. For example, KMnO₄ oxidation of benzaldehyde analogs follows pseudo-first-order kinetics .
- Isotopic Labeling : Introduce ¹⁸O in H₂O during oxidation to trace oxygen incorporation into the carboxylic acid product via HRMS .
- Activation Energy Calculation : Perform Arrhenius plots using rates at 25°C, 40°C, and 60°C to identify temperature-dependent steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
